molecular formula C9H7I2NO3 B092842 Anthranilic acid, N-acetyl-3,5-diiodo- CAS No. 19094-52-1

Anthranilic acid, N-acetyl-3,5-diiodo-

Katalognummer B092842
CAS-Nummer: 19094-52-1
Molekulargewicht: 430.97 g/mol
InChI-Schlüssel: RXUZIZREGNCEBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Anthranilic acid, N-acetyl-3,5-diiodo- is a chemical compound with a molecular formula of C9H7I2NO2. It is a derivative of anthranilic acid and is commonly used in scientific research. This compound has various applications in the field of biochemistry and pharmacology due to its unique properties.

Wirkmechanismus

The mechanism of action of Anthranilic acid, N-acetyl-3,5-diiodo- is not well understood. However, it is believed to bind to specific proteins and enzymes in the body, altering their function. This compound has been shown to have a high affinity for certain receptors in the brain, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects:
Anthranilic acid, N-acetyl-3,5-diiodo- has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties. It has also been shown to have antioxidant properties, which may protect against oxidative stress and cellular damage.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Anthranilic acid, N-acetyl-3,5-diiodo- in lab experiments include its high specificity and affinity for certain proteins and receptors. Its unique properties make it a valuable tool in biochemical and pharmacological research. However, the limitations of using this compound include its potential toxicity and limited solubility in certain solvents.

Zukünftige Richtungen

There are various future directions for research involving Anthranilic acid, N-acetyl-3,5-diiodo-. One potential area of research is the development of novel pharmaceutical compounds based on this compound. Another area of research is the identification of new binding sites and mechanisms of action for this compound. Additionally, further research is needed to fully understand the potential therapeutic effects of this compound and its limitations in clinical applications.
In conclusion, Anthranilic acid, N-acetyl-3,5-diiodo- is a valuable tool in scientific research with various applications in biochemistry and pharmacology. Its unique properties make it a promising compound for future research and development. However, further research is needed to fully understand its mechanisms of action and potential therapeutic effects.

Synthesemethoden

The synthesis of Anthranilic acid, N-acetyl-3,5-diiodo- involves the reaction of anthranilic acid with acetic anhydride and iodine. The reaction takes place in the presence of a catalyst such as glacial acetic acid. The product obtained is then purified through recrystallization.

Wissenschaftliche Forschungsanwendungen

Anthranilic acid, N-acetyl-3,5-diiodo- has various applications in scientific research. It is commonly used as a tracer molecule in biochemical studies. It is used to label proteins, peptides, and nucleic acids for various research purposes. It is also used in the synthesis of various pharmaceutical compounds.

Eigenschaften

CAS-Nummer

19094-52-1

Produktname

Anthranilic acid, N-acetyl-3,5-diiodo-

Molekularformel

C9H7I2NO3

Molekulargewicht

430.97 g/mol

IUPAC-Name

2-acetamido-3,5-diiodobenzoic acid

InChI

InChI=1S/C9H7I2NO3/c1-4(13)12-8-6(9(14)15)2-5(10)3-7(8)11/h2-3H,1H3,(H,12,13)(H,14,15)

InChI-Schlüssel

RXUZIZREGNCEBC-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1I)I)C(=O)O

Kanonische SMILES

CC(=O)NC1=C(C=C(C=C1I)I)C(=O)O

Andere CAS-Nummern

19094-52-1

Synonyme

2-Acetylamino-3,5-diiodobenzoic acid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.